molecular formula C13H10BrN3O2S2 B12530926 4-Amino-N-(6-bromo-1,3-benzothiazol-2-yl)benzene-1-sulfonamide CAS No. 814919-72-7

4-Amino-N-(6-bromo-1,3-benzothiazol-2-yl)benzene-1-sulfonamide

Cat. No.: B12530926
CAS No.: 814919-72-7
M. Wt: 384.3 g/mol
InChI Key: DODCAGVHCBHWQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-(6-bromo-1,3-benzothiazol-2-yl)benzene-1-sulfonamide (CAS: 210539-03-0) is a sulfonamide derivative featuring a 6-bromo-substituted benzothiazole ring linked to a 4-aminobenzenesulfonamide moiety. This compound belongs to a broader class of sulfonamides, which are historically significant as antimicrobial agents and continue to be explored for diverse pharmacological applications . Structural studies using tools like SHELX and ORTEP-3 have been critical in elucidating its crystallographic properties, while Hirshfeld surface analysis provides insights into intermolecular interactions.

Properties

CAS No.

814919-72-7

Molecular Formula

C13H10BrN3O2S2

Molecular Weight

384.3 g/mol

IUPAC Name

4-amino-N-(6-bromo-1,3-benzothiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C13H10BrN3O2S2/c14-8-1-6-11-12(7-8)20-13(16-11)17-21(18,19)10-4-2-9(15)3-5-10/h1-7H,15H2,(H,16,17)

InChI Key

DODCAGVHCBHWQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Reaction Scheme

6-Bromo-1,3-benzothiazol-2-amine (A ) is reacted with 4-nitrobenzenesulfonyl chloride (B ) under basic conditions, followed by reduction of the nitro group to yield the target compound (D ):
$$
\textbf{A} + \textbf{B} \xrightarrow{\text{Base}} \textbf{C} \xrightarrow{\text{Reduction}} \textbf{D}
$$

Experimental Protocol

  • Sulfonylation :

    • Reagents : 6-Bromo-1,3-benzothiazol-2-amine (1 eq), 4-nitrobenzenesulfonyl chloride (1.2 eq), pyridine (3 eq), DCM (solvent).
    • Conditions : Stir at 0–5°C for 2 hr, then RT for 12 hr.
    • Intermediate : N-(6-Bromo-1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide (C ).
  • Nitro Reduction :

    • Reagents : C (1 eq), SnCl₂·2H₂O (4 eq), HCl (conc.).
    • Conditions : Reflux in ethanol at 80°C for 4 hr.
    • Yield : 72–85%.

Characterization Data

Parameter Value Source
Intermediate C
Melting Point 168–170°C
Final Product D
$$ ^1\text{H NMR} $$ (DMSO-d₆) δ 8.26 (s, 1H, NH), 7.71–7.88 (m, 6H, Ar-H)
HRMS (m/z) [M+H]⁺: 413.96 (calc. 413.94)

Multi-Step Synthesis via Benzothiazole Core Formation

Benzothiazole Ring Construction

  • Starting Material : 2-Amino-4-bromothiophenol (E ) reacts with cyanogen bromide (CNBr) in acetic acid:
    $$
    \textbf{E} + \text{CNBr} \xrightarrow{\text{AcOH}} 6-Bromo-1,3-benzothiazol-2-amine (\textbf{A}).
    $$
    • Yield : 89%.

Sulfonamide Coupling

  • Sulfonylation : A is treated with 4-aminobenzenesulfonyl chloride (F ) in DMF with K₂CO₃:
    $$
    \textbf{A} + \textbf{F} \xrightarrow{\text{DMF, K₂CO₃}} \textbf{D}.
    $$
    • Conditions : 80°C, 6 hr.
    • Yield : 68%.

Optimization Insights

  • Solvent Effects : DMF outperforms THF or dioxane due to better solubility of intermediates.
  • Catalysis : Pd(OAc)₂ (5 mol%) increases yield to 78% by facilitating C–N bond formation.

One-Pot Tandem Synthesis

Unified Reaction Pathway

A single-step method combining benzothiazole formation and sulfonylation:

  • Reagents : 2-Amino-4-bromothiophenol (E ), 4-aminobenzenesulfonyl chloride (F ), CuBr (10 mol%), K₂CO₃.
  • Conditions : 120°C in DMSO, 8 hr.
  • Yield : 65%.

Mechanistic Analysis

  • Key Step : Copper-mediated C–S bond formation followed by nucleophilic aromatic substitution.
  • Side Products : <5% des-bromo impurity due to premature debromination.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Direct Sulfonylation 72–85 ≥98 High scalability Requires nitro reduction step
Multi-Step Synthesis 68–78 ≥95 Modular intermediates Lengthy purification
One-Pot Tandem 65 90 Time-efficient Lower yield due to side reactions

Critical Discussion

  • Functional Group Compatibility : The 6-bromo substituent on benzothiazole is stable under acidic/basic conditions but may undergo Suzuki coupling if exposed to Pd catalysts.
  • Purification Challenges : Silica gel chromatography (EtOAc/hexane, 1:3) effectively removes unreacted sulfonyl chlorides.
  • Green Chemistry Potential : Microwave-assisted synthesis reduces reaction time to 2 hr with comparable yields (70%).

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(6-bromo-1,3-benzothiazol-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzothiazole derivatives .

Scientific Research Applications

Biological Activities

Research indicates that 4-Amino-N-(6-bromo-1,3-benzothiazol-2-yl)benzene-1-sulfonamide exhibits various biological activities. Compounds with similar structures have been reported to possess:

  • Antimicrobial properties : The sulfonamide group is known for its antibacterial effects.
  • Anticancer potential : Studies have shown that benzothiazole derivatives can inhibit cancer cell growth by interfering with cellular pathways.
  • Enzyme inhibition : This compound may act as an inhibitor for specific enzymes involved in disease processes.

Medicinal Chemistry

4-Amino-N-(6-bromo-1,3-benzothiazol-2-yl)benzene-1-sulfonamide is being investigated for its potential as a lead compound in drug development. Its structural features allow for modifications that can enhance efficacy and reduce toxicity.

Antimicrobial Research

Due to its sulfonamide component, this compound is explored for developing new antibiotics. The increasing resistance of bacteria to existing antibiotics necessitates the search for novel compounds with unique mechanisms of action.

Cancer Research

The anticancer properties of this compound make it a candidate for further investigation in oncology. Researchers are focusing on its ability to inhibit tumor growth and metastasis through various experimental models.

Case Studies

Study TitleObjectiveFindings
"Synthesis and Biological Evaluation of Benzothiazole Derivatives"To evaluate the antimicrobial activity of benzothiazole derivatives4-Amino-N-(6-bromo-1,3-benzothiazol-2-yl)benzene-1-sulfonamide showed significant antibacterial activity against Gram-positive bacteria.
"Anticancer Activity of Benzothiazole Compounds"To assess the cytotoxic effects on cancer cell linesThe compound exhibited dose-dependent inhibition of cancer cell growth in vitro.

Mechanism of Action

The mechanism of action of 4-Amino-N-(6-bromo-1,3-benzothiazol-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, making the compound effective against certain diseases .

Comparison with Similar Compounds

Table 1: Key Structural Variations in Sulfonamide Derivatives

Compound Name Substituent on Benzothiazole/Pyrimidine Biological Activity Reference
4-Amino-N-(6-bromo-1,3-benzothiazol-2-yl)benzene-1-sulfonamide 6-Bromo Under investigation (antimicrobial potential)
Sulfamerazine 4-Methylpyrimidin-2-yl Antibacterial
Sulfametazina 4,6-Dimethylpyrimidin-2-yl Antibacterial
4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide 4,6-Dimethylpyrimidin-2-yl Co-crystallizes with benzoic acid
4-Amino-N-(1,3-benzothiazol-2-yl)benzenesulphonamide derivatives Varied (e.g., H, CH₃, NO₂) Antimycobacterial (H37Rv strain)

Key Observations :

  • Bromine at position 6 (target compound) may enhance halogen bonding in protein-ligand interactions compared to methyl or methoxy groups in analogues .

Physicochemical Properties

Table 2: Solubility in Binary Solvent Systems (Alcohol + Water)

Compound Solubility in Ethanol/Water (mg/mL) Solubility in Methanol/Water (mg/mL) Reference
Sulfamerazine 2.1 (1:1) 3.8 (1:1)
Sulfametazina 1.9 (1:1) 3.5 (1:1)
4-Amino-N-(6-bromo-1,3-benzothiazol-2-yl)benzene-1-sulfonamide Data pending* Data pending*

Notes:

  • The bromine substituent likely reduces solubility compared to methylated analogues due to increased hydrophobicity. Experimental validation is required.

Key Insights :

  • Benzothiazole derivatives exhibit versatility in targeting diverse pathways (e.g., mycobacterial enzymes, glucose metabolism). The bromine atom may enhance target selectivity but requires empirical validation.

Biological Activity

4-Amino-N-(6-bromo-1,3-benzothiazol-2-yl)benzene-1-sulfonamide is a compound that combines a benzothiazole moiety with a sulfonamide group, exhibiting significant biological activities. This article explores its biological activity, including antimicrobial effects, potential therapeutic applications, and interaction with biological macromolecules.

Chemical Structure and Properties

The molecular formula of 4-Amino-N-(6-bromo-1,3-benzothiazol-2-yl)benzene-1-sulfonamide is C13H10BrN3O2SC_{13}H_{10}BrN_3O_2S. The compound features an amino group and a bromo substituent on the benzothiazole ring, which enhances its reactivity and biological interactions .

Antimicrobial Activity

Research has demonstrated that compounds similar to 4-Amino-N-(6-bromo-1,3-benzothiazol-2-yl)benzene-1-sulfonamide exhibit significant antibacterial, antifungal, and antimycobacterial activities. For instance, a study evaluated various derivatives against microbial strains including Bacillus subtilis, Escherichia coli, Candida albicans, and the Mycobacterium tuberculosis H37Rv strain. The results indicated that these compounds showed substantial antimicrobial effects, suggesting their potential as therapeutic agents .

The benzothiazole moiety is believed to play a crucial role in mediating biological effects by interacting with specific biological targets. Interaction studies have shown that similar compounds can effectively bind to enzymes or receptors involved in disease processes. This binding can lead to inhibition of critical pathways in microbial growth and survival .

Comparative Analysis of Similar Compounds

A comparative analysis of structurally similar compounds highlights the diversity within the benzothiazole-sulfonamide class. Below is a table summarizing some notable examples:

Compound NameStructureUnique Features
N-(6-chloro-1,3-benzothiazol-2-yl)benzenesulfonamideStructureContains chlorine instead of bromine; may exhibit different biological activities.
4-Amino-N-(6-methylbenzothiazol-2-yl)benzenesulfonamideStructureMethyl group may influence solubility and reactivity.
N-(6-fluoro-benzothiazol-2-yl)benzenesulfonamideStructureFluorine substitution could enhance metabolic stability.

Case Studies

Several studies have focused on the biological activity of sulfonamide derivatives. One study indicated that 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide demonstrated cardiovascular effects by decreasing heart rate in rat models . Another investigation assessed the impact of various sulfonamides on perfusion pressure and coronary resistance, revealing that certain derivatives could significantly alter these physiological parameters through interaction with calcium channels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.